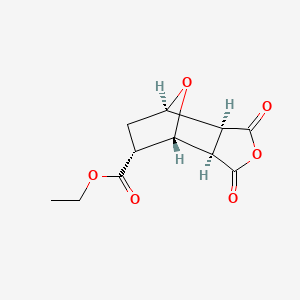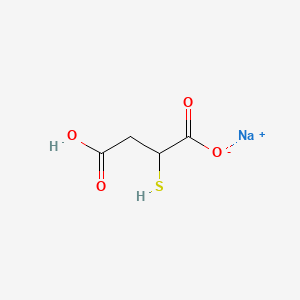
Monosodium mercaptobutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monosodium mercaptobutanedioate is an organosulfur compound that features a mercapto group (-SH) and a butanedioate (succinate) backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Monosodium mercaptobutanedioate can be synthesized through the reaction of mercaptobutanedioic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the mercapto group is deprotonated by the sodium hydroxide, forming the monosodium salt.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of temperature, pH, and reaction time to ensure the complete conversion of reactants to the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Monosodium mercaptobutanedioate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted mercaptobutanedioates.
Wissenschaftliche Forschungsanwendungen
Monosodium mercaptobutanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying thiol-disulfide exchange reactions.
Medicine: Explored for its antioxidant properties and potential therapeutic applications in oxidative stress-related diseases.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of monosodium mercaptobutanedioate involves its interaction with molecular targets through its mercapto group. This group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to the modulation of their activity. The compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Monosodium glutamate: A sodium salt of glutamic acid, commonly used as a flavor enhancer.
Monosodium urate: A sodium salt of uric acid, known for its role in gout.
Comparison: Monosodium mercaptobutanedioate is unique due to its mercapto group, which imparts distinct chemical reactivity compared to other sodium salts like monosodium glutamate and monosodium urate. This uniqueness makes it valuable in specific applications where thiol chemistry is essential.
Eigenschaften
CAS-Nummer |
30245-51-3 |
|---|---|
Molekularformel |
C4H5NaO4S |
Molekulargewicht |
172.14 g/mol |
IUPAC-Name |
sodium;4-hydroxy-4-oxo-2-sulfanylbutanoate |
InChI |
InChI=1S/C4H6O4S.Na/c5-3(6)1-2(9)4(7)8;/h2,9H,1H2,(H,5,6)(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
WGIKUIATRROGSN-UHFFFAOYSA-M |
Kanonische SMILES |
C(C(C(=O)[O-])S)C(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


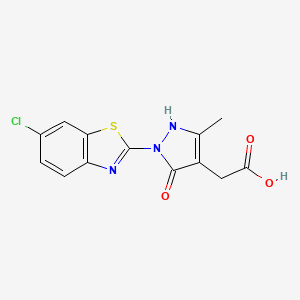
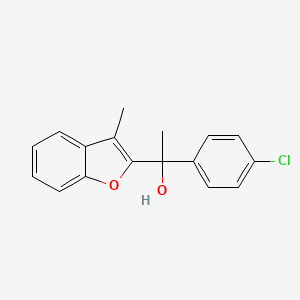
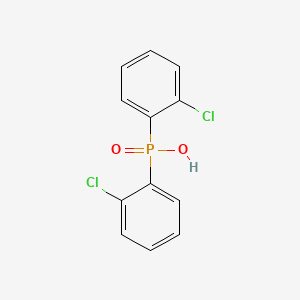
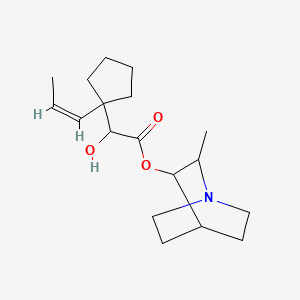
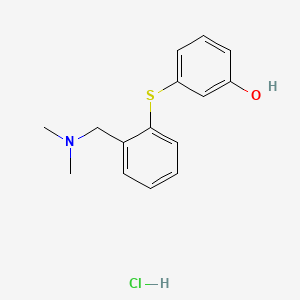
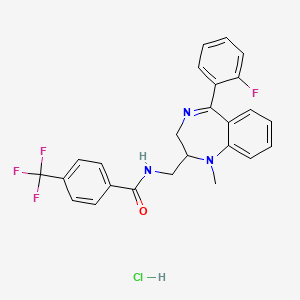
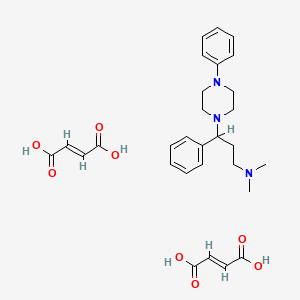
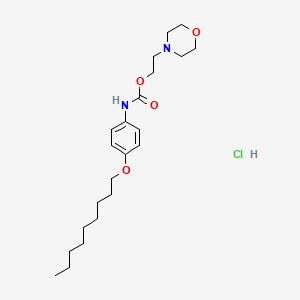
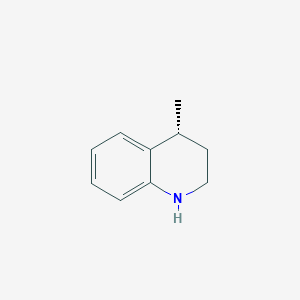
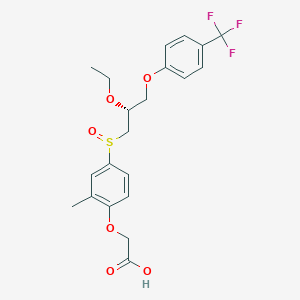
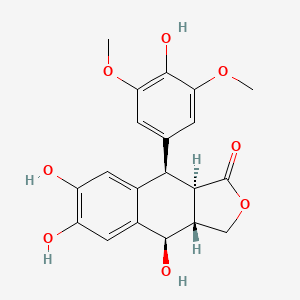
![9-[2-(diethylamino)ethyl]-2,3-dimethyl-1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12723000.png)
![(E)-but-2-enedioic acid;2-[1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B12723003.png)
